molecular formula C17H21BO3 B3370950 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 588717-94-6

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3370950
CAS No.: 588717-94-6
M. Wt: 284.2 g/mol
InChI Key: LRUMIJPWNGXDQH-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a naphthalene backbone substituted with a methoxy group at the 6-position and a pinacol boronate group at the 1-position. This compound belongs to the class of arylboronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science . The methoxy group enhances solubility in polar organic solvents and may influence electronic properties, while the pinacol boronate group ensures stability and reactivity in transition-metal-catalyzed reactions .

Properties

IUPAC Name

2-(6-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUMIJPWNGXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623717
Record name 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588717-94-6
Record name 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-methoxynaphthalene with a boronic ester precursor. One common method is the reaction of 6-methoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like toluene or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl halides. A representative protocol involves:

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : KF (3 equiv)

  • Solvent : Dioxane

  • Conditions : Reflux under N₂ for 10–22 hours

Example Reaction :
Reaction with methyl 2-(4-bromophenyl)acetate yields methyl 2-(4-(6-methoxynaphthalen-2-yl)phenyl)acetate in 71% yield after purification .

Key Data :

SubstrateProductYieldConditions
Aryl bromides (e.g., 3a-g)Biaryl derivatives (e.g., 4, 6, 8)58–95%Pd catalysis, dioxane

Mechanism :

  • Oxidative Addition : Aryl halide reacts with Pd⁰ to form a Pd²⁺ complex.

  • Transmetallation : Boronate ester transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Hydroboration of Alkynes

The compound participates in anti-Markovnikov hydroboration of terminal alkynes under sodium triethylborohydride (NaHBEt₃) catalysis:

  • Catalyst : NaHBEt₃ (5–10 mol%)

  • Conditions : 60–80°C, solvent-free or in toluene

  • Selectivity : >99% E-isomer formation .

Example :
Hydroboration of phenylacetylene yields (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in 93% conversion after 24 hours at 60°C .

Spectroscopic Confirmation :

  • ¹H NMR : δ 6.10 (d, J = 18.43 Hz, 1H), 7.24–7.40 (m, 4H) .

  • ¹¹B NMR : δ 30.29 ppm .

Oxidative Acetalization

Copper-catalyzed oxidative acetalization converts the boronate ester into acetals using iodobenzene diacetate (PIDA) as an oxidant:

  • Catalyst : Cu(OTf)₂/Mn(OAc)₂

  • Oxidant : PIDA

  • Solvent : CHCl₃

  • Yield : Up to 75% .

Optimized Conditions :

EntryOxidantSolventTime (h)Yield
11PIDACHCl₃575%

Protodeborylation

Acidic or aqueous conditions induce protodeborylation, yielding methoxynaphthalene derivatives:

  • Conditions : H₂O/THF, 25°C

  • Yield : >90% for demethylated products .

Borylation of Aryl Halides

The compound acts as a boron source in Miyaura borylation:

  • Catalyst : Pd(dba)₂/XPhos

  • Substrate : Aryl iodides

  • Yield : 70–85% for aryl boronate esters .

Structural and Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 7.78 (d, J = 8.2 Hz, 1H, H3), 7.72 (d, J = 8.2 Hz, 1H, H7), 3.93 (s, 3H, OCH₃), 1.38 (s, 12H, CH₃) .

¹³C NMR (CDCl₃) :

  • δ 158.55 (C6-OCH₃), 135.99 (C9), 130.25 (C1), 24.93 (CH₃) .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. Boron compounds are widely used in the formation of carbon-boron bonds, which are crucial for constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling Reactions

The compound can serve as a key intermediate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These reactions are pivotal in the development of pharmaceuticals and agrochemicals. The presence of the methoxy group enhances the reactivity of the naphthalene moiety, facilitating the coupling process with aryl halides .

Materials Science

The unique properties of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has indicated that this compound can be utilized in the fabrication of OLEDs due to its ability to form stable thin films with good luminescent properties. The incorporation of boron into organic materials can enhance charge transport and improve device efficiency .

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have shown promise in drug development due to their ability to interact with biological systems.

Case Study: Anticancer Agents

Studies have explored the potential of boron compounds as anticancer agents. The unique interaction of boron with biological molecules can lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Environmental Applications

The environmental implications of using boron compounds are also being investigated. Their role in pollutant degradation and as potential biocides against harmful microorganisms is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or diaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-methoxy-naphthalen-1-yl ~314.2* Suzuki coupling; pharmaceutical intermediates [7], [14]
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-benzyloxy-naphthalen-2-yl 360.25 Enhanced lipophilicity; organic synthesis [11]
2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane 7,8-difluoro-3-methoxymethoxy-naphthalen ~378.1* Improved metabolic stability; drug discovery [12]
4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane naphthalen-1-ylmethyl 268.16 Steric hindrance; material science applications [14]
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-dichloro-3,5-dimethoxyphenyl 333.07 Antibacterial activity; Suzuki coupling [3], [7]
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile 6-cyano-naphthalen-2-yl 279.1* Electron-withdrawing effects; OLED materials [16]

*Calculated based on molecular formula.

Key Observations:

Electronic Effects :

  • The methoxy group in the target compound acts as an electron-donating group, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like nitriles (e.g., 2-naphthonitrile derivative, ).
  • Chloro and fluoro substituents (e.g., ) increase electrophilicity, improving interactions in biological systems but may reduce stability under harsh reaction conditions .

Steric Considerations :

  • The naphthalen-1-ylmethyl group () introduces significant steric bulk, limiting its use in sterically sensitive reactions compared to planar naphthalen-1-yl derivatives .

Biological Activity :

  • Chlorinated analogs (e.g., 2,6-dichloro-3,5-dimethoxyphenyl derivative, ) exhibit antibacterial properties (MIC values: 4.8–5000 µg/mL), suggesting substituent-driven bioactivity .

Key Observations:

  • Chlorination Efficiency : The dichloro derivative (6a) achieves high yields (92%) via NCS-mediated chlorination, highlighting the robustness of halogenation strategies for boronate esters .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki couplings, with yields exceeding 60% for naphthalene-based boronate esters .

Biological Activity

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 588717-94-6) is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure and properties have garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H21BO3. The compound features a methoxynaphthalene moiety linked to a dioxaborolane ring system. This structural configuration is significant for its biological interactions.

Table 1: Basic Properties

PropertyValue
Molecular Weight284.16 g/mol
Purity95%
IUPAC NameThis compound
CAS Number588717-94-6

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related dioxaborolanes has shown their ability to inhibit tumor growth by affecting cellular processes such as proliferation and apoptosis.

A notable study demonstrated that derivatives of dioxaborolanes could induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death . This suggests that this compound may also possess similar mechanisms of action.

The mechanisms by which dioxaborolanes exert their biological effects are still being elucidated. However, several proposed pathways include:

  • Inhibition of Cell Proliferation : Dioxaborolanes can interfere with the cell cycle machinery leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.
  • Alteration of Gene Expression : Changes in miRNA profiles have been observed in treated cells which may influence various oncogenic pathways .

Study on Related Compounds

A study focused on a structurally similar compound demonstrated its effectiveness against triple-negative breast cancer (TNBC) cells (MDA-MB-231). The compound was shown to inhibit migration and invasion while inducing apoptosis through the activation of specific miRNAs . This highlights the potential application of dioxaborolanes in targeting aggressive cancer types.

Antimicrobial Activity

Though primarily studied for anticancer properties, derivatives of dioxaborolanes have also shown antimicrobial activity against certain pathogens. Research indicates that modifications to the dioxaborolane structure can enhance its efficacy against bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : This compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation reactions. For example, UiO-Co catalysts (0.2 mol%) enable borylation of aryl precursors like 6-methoxynaphthalene derivatives with bis(pinacolato)diboron (B₂pin₂) in solvents such as THF, yielding ~83% product . Alternative protocols involve coupling aryl halides with pinacolborane under NaOt-Bu catalysis at ambient temperatures, which avoids harsh conditions . Purification often employs flash column chromatography with hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹¹B) is critical for structural confirmation. Key features include:
  • ¹H NMR : Aromatic protons from the naphthalene moiety (δ 6.8–8.2 ppm) and methoxy group (δ ~3.8 ppm).
  • ¹¹B NMR : A singlet at δ ~30–32 ppm, characteristic of dioxaborolanes .
  • ¹³C NMR : Peaks for the dioxaborolane’s quaternary carbons (δ ~83–85 ppm) and methoxy carbons (δ ~55 ppm) .
    IR spectroscopy can confirm B-O bonds (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. What are the storage and handling recommendations?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Handling requires gloves, protective eyewear, and fume hoods due to boronate reactivity .

Advanced Research Questions

Q. How does the choice of catalyst affect the synthesis efficiency?

  • Methodological Answer : Catalysts significantly influence reaction kinetics and selectivity. For example:
  • NaOt-Bu : Enables ketone reductions at ambient temperatures but may form trialkoxyborohydride intermediates in equilibrium, complicating mechanistic studies .
  • UiO-Co : A metal-organic framework (MOF) catalyst provides single-site activation, enhancing regioselectivity in aryl borylation .
  • Pd(dba)₂/XPhos : Effective for Suzuki-Miyaura couplings but requires rigorous exclusion of oxygen .
    Screening catalysts with varying Lewis acidity (e.g., BINOL-derived catalysts) can optimize yields .

Q. How to resolve contradictions in NMR data due to dynamic equilibria?

  • Methodological Answer : Dynamic equilibria (e.g., borohydride intermediates) cause signal broadening or splitting. Strategies include:
  • Low-temperature NMR : Stabilizes transient species for clearer ¹¹B/¹H signals .
  • Deuterated solvents : Use THF-d₈ instead of benzene-d₆ to improve solubility and spectral resolution .
  • Variable-temperature (VT) NMR : Maps equilibrium shifts and identifies dominant species .

Q. What are the challenges in using this compound in cross-coupling reactions?

  • Methodological Answer : Key challenges include:
  • Steric hindrance : The methoxynaphthyl group may slow transmetalation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to enhance reactivity .
  • Hydrolytic sensitivity : Moisture degrades the boronate ester. Employ Schlenk techniques or molecular sieves .
  • By-product formation : Monitor for deboronation via LC-MS and optimize stoichiometry to suppress side reactions .

Q. How to optimize reaction conditions for high yield?

  • Methodological Answer : Systematic optimization involves:
  • Solvent screening : Polar aprotic solvents (DMF, MeCN) favor ionic intermediates, while ethers (THF) stabilize boronate complexes .
  • Temperature gradients : Test 0°C to 80°C; higher temps accelerate kinetics but may degrade sensitive substrates .
  • Additives : K₂CO₃ or CsF can enhance transmetalation in cross-couplings .

Q. How to analyze by-products formed during synthesis?

  • Methodological Answer : Use a combination of:
  • HRMS : Identifies molecular ions of unexpected adducts (e.g., boroxines).
  • GC-MS : Detects volatile by-products (e.g., pinacol).
  • ¹¹B NMR : Distinguishes hydrolyzed boron species (δ ~10–18 ppm for boric acids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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